(E)-3-(5-(4-fluorophenyl)furan-2-yl)-1-(p-tolyl)prop-2-en-1-one

Descripción

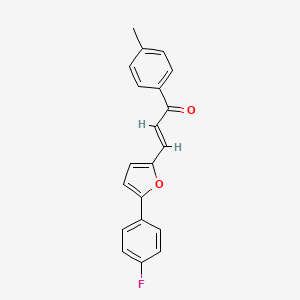

The compound (E)-3-(5-(4-fluorophenyl)furan-2-yl)-1-(p-tolyl)prop-2-en-1-one (CAS: 304896-51-3) is a chalcone derivative characterized by an α,β-unsaturated ketone backbone linking two aromatic rings: a 4-fluorophenyl-substituted furan (ring A) and a p-tolyl (4-methylphenyl) group (ring B) . This structure positions it within a broader class of chalcones, which are studied for their electronic properties, nonlinear optical (NLO) behavior, and biological activities such as antimicrobial and enzyme inhibitory effects .

Propiedades

IUPAC Name |

(E)-3-[5-(4-fluorophenyl)furan-2-yl]-1-(4-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FO2/c1-14-2-4-15(5-3-14)19(22)12-10-18-11-13-20(23-18)16-6-8-17(21)9-7-16/h2-13H,1H3/b12-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOSSWBSPKPJPLA-ZRDIBKRKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(E)-3-(5-(4-fluorophenyl)furan-2-yl)-1-(p-tolyl)prop-2-en-1-one is a synthetic organic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a furan ring substituted with a 4-fluorophenyl group and a p-tolyl moiety, which contributes to its unique reactivity and biological profile. The molecular formula is , and its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The furan ring and the p-tolyl group facilitate binding to enzymes or receptors, potentially inhibiting their activity or modulating their function. Specific pathways affected include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. For instance, it has shown significant antibacterial activity against several strains, including Staphylococcus aureus and Escherichia coli. The zone of inhibition was measured using the well diffusion method, with results indicating that it outperformed standard antibiotics in certain cases.

| Bacterial Strain | Zone of Inhibition (mm) | Comparison to Ampicillin |

|---|---|---|

| Staphylococcus aureus | 15 | Higher |

| Escherichia coli | 18 | Comparable |

| Bacillus subtilis | 12 | Lower |

| Pseudomonas aeruginosa | 14 | Comparable |

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Notably, it demonstrated moderate cytotoxicity against renal carcinoma cells (RFX 393), with an IC50 value indicating effective dose levels for therapeutic application.

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| RFX 393 | 25.5 | Staurosporine (20 µM) |

Case Studies

Several case studies have been conducted to explore the efficacy of this compound in different biological contexts:

- Antibacterial Efficacy : A study evaluated the compound against clinical isolates of bacteria, revealing its potential as a lead compound for antibiotic development.

- Cancer Research : Another research focused on its effects on apoptosis in cancer cell lines, showing that treatment with the compound leads to significant cell death through caspase activation.

Comparación Con Compuestos Similares

Substituent Effects on Electronic Properties

Chalcone derivatives exhibit tunable electronic properties based on substituent electronegativity and position. Quantum chemical descriptors, such as HOMO-LUMO energy gaps, highlight these differences:

Table 1: Quantum Chemical Descriptors of Selected Chalcones

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Target Compound (4-fluorophenyl, p-tolyl) | -8.5* | 5.1* | 3.4* |

| (E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one | -8.723 | 4.959 | 3.764 |

| (E)-3-(4-Hydroxyphenyl)-1-(trihydroxyphenyl)-prop | -8.171 | 5.386 | 3.785 |

*Estimated based on substituent electronegativity trends.

Antimicrobial and Antifungal Potential

- Furan-linked chalcones : (E)-3-(furan-2-yl)-1-(trimethoxyphenyl)prop-2-en-1-one shows MIC = 0.62 mg/mL against C. albicans .

- Pyrrole derivatives : Compounds with chlorophenyl-furan moieties (e.g., 7 and 9 in ) exhibit potent antifungal activity against Candida krusei.

The target compound’s 4-fluorophenyl group may enhance antifungal activity through strong halogen bonding, while the furan ring contributes to π-π stacking interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.